molecular formula C12H18N4O4 B14257932 Morpholine, 4-(6-methyl-5-nitro-2-propoxy-4-pyrimidinyl)- CAS No. 186047-52-9

Morpholine, 4-(6-methyl-5-nitro-2-propoxy-4-pyrimidinyl)-

Cat. No.: B14257932
CAS No.: 186047-52-9
M. Wt: 282.30 g/mol
InChI Key: AWGFDYHCQNHLKG-UHFFFAOYSA-N
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Description

Morpholine, 4-(6-methyl-5-nitro-2-propoxy-4-pyrimidinyl)- is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a pyrimidine moiety, which is further functionalized with methyl, nitro, and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(6-methyl-5-nitro-2-propoxy-4-pyrimidinyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the nitro, methyl, and propoxy groups. The final step involves the attachment of the morpholine ring to the pyrimidine core. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(6-methyl-5-nitro-2-propoxy-4-pyrimidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Morpholine, 4-(6-methyl-5-nitro-2-propoxy-4-pyrimidinyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Morpholine, 4-(6-methyl-5-nitro-2-propoxy-4-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrimidine moiety may interact with nucleic acids or enzymes, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4-(6-methyl-5-nitro-2-propoxy-4-pyrimidinyl)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the nitro, methyl, and propoxy groups on the pyrimidine ring, along with the morpholine moiety, makes it a versatile compound for various applications .

Properties

CAS No.

186047-52-9

Molecular Formula

C12H18N4O4

Molecular Weight

282.30 g/mol

IUPAC Name

4-(6-methyl-5-nitro-2-propoxypyrimidin-4-yl)morpholine

InChI

InChI=1S/C12H18N4O4/c1-3-6-20-12-13-9(2)10(16(17)18)11(14-12)15-4-7-19-8-5-15/h3-8H2,1-2H3

InChI Key

AWGFDYHCQNHLKG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=C(C(=N1)N2CCOCC2)[N+](=O)[O-])C

Origin of Product

United States

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